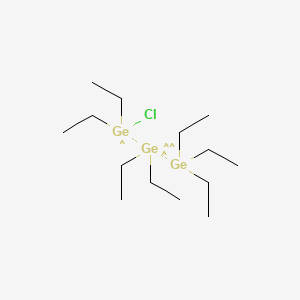![molecular formula C25H36O2 B14702199 4,4'-Methylenebis[2,6-di(propan-2-yl)phenol] CAS No. 24742-46-9](/img/structure/B14702199.png)
4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as an additive in lubricants and polymers to enhance their stability and performance. The compound’s structure consists of two phenol groups connected by a methylene bridge, with isopropyl groups attached to the phenol rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] typically involves the condensation of 2,6-di(propan-2-yl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
2C9H12O+CH2O→C19H24O2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated or arylated derivatives
科学的研究の応用
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in lubricants, fuels, and plastics to enhance their stability and performance.
作用機序
The antioxidant activity of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the resonance structures of the phenol rings. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
類似化合物との比較
Similar Compounds
- 4,4’-Methylenebis[2,6-di-tert-butylphenol]
- 4,4’-Methylenebis[2,6-dimethylphenol]
- 4,4’-Methylenebis[2,6-diisopropylaniline]
Uniqueness
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is unique due to its specific isopropyl substitution pattern, which enhances its antioxidant properties compared to other similar compounds. The presence of isopropyl groups provides steric hindrance, which helps in stabilizing the phenoxyl radicals formed during the antioxidant activity, making it more effective in preventing oxidative degradation.
特性
CAS番号 |
24742-46-9 |
|---|---|
分子式 |
C25H36O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17,26-27H,9H2,1-8H3 |
InChIキー |
JDZBDNMBCLGJAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


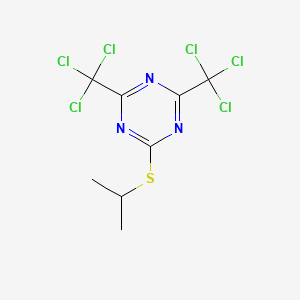
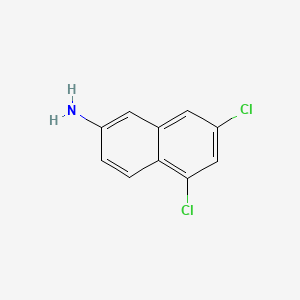


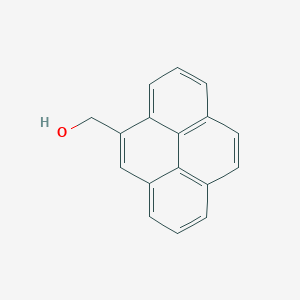
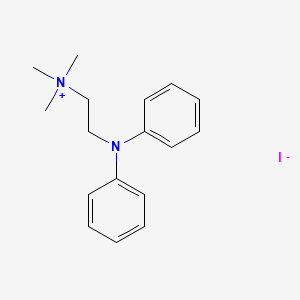
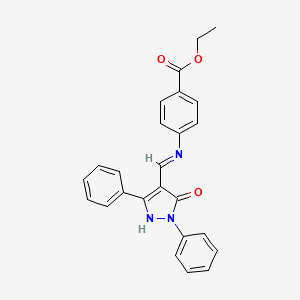
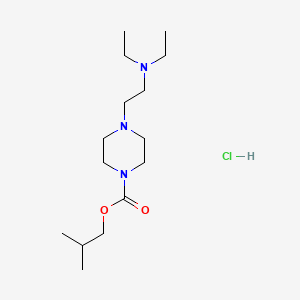

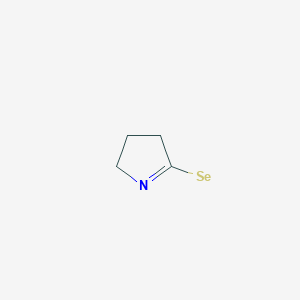
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
